molecular formula C12H11BrO2Zn B14885759 3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide

3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide

Cat. No.: B14885759
M. Wt: 332.5 g/mol
InChI Key: WDCHFCHANYFSIC-UHFFFAOYSA-M
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Description

3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(furan-2-ylmethoxy)methyl]bromobenzene+Zn3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide\text{3-[(furan-2-ylmethoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(furan-2-ylmethoxy)methyl]bromobenzene+Zn→3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, which are crucial for the efficient formation of the organozinc reagent.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, facilitating the transfer of the phenyl group to an electrophilic partner, such as a halide or a boronic acid, in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the furan moiety.

    Furylzinc Bromide: Contains the furan ring but lacks the phenyl group.

    3-[(furan-2-ylmethoxy)methyl]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of zinc.

Uniqueness

3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its dual functionality, combining the reactivity of both the furan and phenyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.

Properties

Molecular Formula

C12H11BrO2Zn

Molecular Weight

332.5 g/mol

IUPAC Name

bromozinc(1+);2-(phenylmethoxymethyl)furan

InChI

InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-2,4-8H,9-10H2;1H;/q-1;;+2/p-1

InChI Key

WDCHFCHANYFSIC-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COCC2=CC=CO2.[Zn+]Br

Origin of Product

United States

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